2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Overview
Description
“2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide” is a chemical compound with the CAS Number: 1153022-66-2. It has a molecular weight of 243.66 and its IUPAC name is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15). This indicates the molecular structure of the compound .Scientific Research Applications
Organic Synthesis Intermediate
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide: serves as an intermediate in organic synthesis. Its molecular structure allows for the introduction of the trifluoromethyl group into more complex molecules, which can be particularly useful in the development of pharmaceuticals and agrochemicals where this moiety is valued for its bioactivity and stability .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create novel drug candidates. The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, making 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide a valuable starting point for the synthesis of new therapeutic agents .
Material Science
Researchers in material science may explore the use of this compound in the synthesis of new polymers or coatings. The presence of both amide and chloro groups could lead to polymers with unique properties such as increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
In analytical chemistry, derivatives of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide could be developed as standards or reagents. These derivatives can help in the quantification and identification of various substances through techniques like chromatography or mass spectrometry .
Agricultural Chemistry
The trifluoromethyl group is often found in herbicides and pesticides. Therefore, this compound could be used in the design and synthesis of new agrochemicals aimed at improving crop protection and yield .
Chemical Education
Due to its interesting chemical structure, 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide can be used in educational settings to teach advanced organic chemistry concepts, such as nucleophilic substitution reactions and the steric effects of substituents .
Fungicidal Research
There is potential for this compound to be investigated for its fungicidal properties. Similar structures have shown activity against fungi like Botrytis cinerea, suggesting that it could serve as a lead compound in the development of new fungicides .
Environmental Chemistry
Lastly, the environmental fate and breakdown of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide could be studied. Understanding its degradation products and their impact on the environment is crucial, especially if this compound or its derivatives are to be used widely in agriculture or pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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